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Compound of Interest

Compound Name: 1-Boc-4-methylpiperazine

Cat. No.: B023269 Get Quote

A Core Building Block for Modern Drug Discovery

This technical guide provides a comprehensive overview of 1-Boc-4-methylpiperazine, a key

building block for researchers, scientists, and drug development professionals. This document

details its chemical and physical properties, safety information, and its critical role in the

synthesis of various pharmaceutical agents, supported by detailed experimental protocols and

pathway visualizations.

Core Properties and Specifications
1-Boc-4-methylpiperazine, systematically named tert-butyl 4-methylpiperazine-1-carboxylate,

is a colorless oil widely used in organic synthesis.[1][2] Its structure features a piperazine ring

with a Boc (tert-butyloxycarbonyl) protecting group on one nitrogen and a methyl group on the

other, making it an ideal intermediate for the controlled introduction of a 4-methylpiperazine

moiety into target molecules.

Table 1: Physicochemical Properties of 1-Boc-4-methylpiperazine
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Property Value Reference(s)

CAS Number 53788-49-1 [1]

Molecular Formula C₁₀H₂₀N₂O₂ [1]

Molar Mass 200.28 g/mol [1]

Appearance Colorless Oil [1][2]

Density 1.023 ± 0.06 g/cm³ (Predicted) [1]

Boiling Point 254.8 ± 33.0 °C (Predicted) [1]

Solubility
Chloroform, Dichloromethane,

Ethyl Acetate, Methanol
[1]

Storage Temperature 2-8°C [1]

Safety and Handling
Proper handling of 1-Boc-4-methylpiperazine is crucial to ensure laboratory safety. The

compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[3]

[4] It may also cause respiratory irritation.[3]

Table 2: GHS Hazard and Precautionary Statements
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Category Statement Reference(s)

Hazard Statements

H302: Harmful if

swallowedH315: Causes skin

irritationH319: Causes serious

eye irritationH335: May cause

respiratory irritation

[3][4]

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spr

ayP264: Wash hands

thoroughly after handlingP270:

Do not eat, drink or smoke

when using this productP280:

Wear protective

gloves/protective clothing/eye

protection/face

protectionP302+P352: IF ON

SKIN: Wash with plenty of

soap and

waterP305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

[3]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles with side-shields.[3]

Hand Protection: Wear compatible chemical-resistant gloves.[3]

Skin and Body Protection: Wear impervious clothing.[3]

Respiratory Protection: Use a suitable respirator in well-ventilated areas.[3]
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In case of accidental exposure, follow standard first-aid measures and seek medical attention.

[3][4] Spills should be contained and cleaned up using absorbent materials, and the area

should be well-ventilated.[4]

Key Synthetic Applications and Experimental
Protocols
1-Boc-4-methylpiperazine is a versatile reagent in organic synthesis, primarily utilized in

reactions that leverage its protected and unprotected nitrogen atoms. The two most common

and critical transformations are the Buchwald-Hartwig amination to form a C-N bond at the

unprotected nitrogen, followed by the deprotection of the Boc group to reveal a reactive

secondary amine.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a

carbon-nitrogen bond between an aryl halide or triflate and an amine.[5][6] This reaction is

fundamental in medicinal chemistry for synthesizing N-aryl piperazines, a common scaffold in

many biologically active compounds.[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

with 1-Boc-4-methylpiperazine

This protocol provides a general framework for the coupling reaction. Specific conditions may

need to be optimized based on the nature of the aryl halide.

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or

nitrogen), combine the aryl bromide (1.0 equiv.), 1-Boc-4-methylpiperazine (1.2-1.5 equiv.),

and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0

equiv.).[5]

Catalyst Preparation: In a separate vial, dissolve the palladium catalyst (e.g., Pd₂(dba)₃ or

Pd(OAc)₂) and a suitable phosphine ligand (e.g., XantPhos or RuPhos) in a small amount of

anhydrous solvent (e.g., toluene or dioxane).[5]

Reaction Execution: Add the anhydrous solvent to the Schlenk tube containing the reactants,

followed by the catalyst solution via syringe. Seal the tube and heat the reaction mixture to
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the desired temperature (typically 80-110°C).[7]

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an

organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over

anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced

pressure.[5]

Purification: Purify the crude product by flash column chromatography on silica gel to yield

the desired N-aryl-N'-Boc-4-methylpiperazine.[5]

Reactants

Reagents
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Caption: Buchwald-Hartwig amination workflow.

Boc Deprotection
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The Boc protecting group is readily removed under acidic conditions to yield the free secondary

amine, which can then undergo further functionalization. Trifluoroacetic acid (TFA) in

dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are commonly used for this

purpose.[8][9]

Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Reaction Setup: Dissolve the N-Boc-protected piperazine derivative (1.0 equiv.) in anhydrous

DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask at 0°C.[9]

Reagent Addition: Slowly add TFA to the stirred solution. A common ratio is a 1:1 mixture of

TFA and DCM.[9]

Reaction Execution: Allow the reaction to warm to room temperature and stir for 30 minutes

to a few hours.[9]

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is

consumed.[9]

Work-up:

Remove the solvent and excess TFA under reduced pressure.[9]

To obtain the free base, dissolve the residue in an organic solvent and wash with a

saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is

basic.[8]

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[8]

Isolation: Filter and concentrate the organic layer under reduced pressure to obtain the

deprotected piperazine.[8]
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Caption: Boc deprotection workflow.

Applications in Drug Discovery and Development
The 4-methylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in

numerous approved drugs and clinical candidates. 1-Boc-4-methylpiperazine serves as a

crucial starting material for the synthesis of these complex molecules.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is an enzyme that degrades the endocannabinoid anandamide.[10] Inhibiting FAAH

increases anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects.[1]

[4] This makes FAAH a promising target for the treatment of pain, anxiety, and

neurodegenerative diseases.[1][3] Piperazine-containing compounds have been developed as

potent and selective FAAH inhibitors.[2]

Signaling Pathway: Endocannabinoid System and FAAH Inhibition

Inhibition of FAAH prevents the breakdown of anandamide (AEA), leading to its accumulation.

[10] This enhances the activation of cannabinoid receptors (CB1 and CB2), which in turn

modulates neurotransmitter release and reduces neuronal excitability.[1][3]
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Caption: FAAH inhibition signaling pathway.

PARP Inhibitors: Olaparib
Olaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, particularly

for cancers with BRCA mutations.[11][12] The synthesis of Olaparib involves intermediates that

can be prepared using piperazine derivatives. While the direct use of 1-Boc-4-
methylpiperazine is not explicitly detailed in all published routes, the synthesis of the core

piperazine-containing fragment is a key step where analogous building blocks are employed.

[11][13] The general strategy involves the coupling of a piperazine derivative to a phthalazinone

core.[11]

Janus Kinase (JAK) Inhibitors
JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers.[14]

[15] The synthesis of some JAK inhibitors, such as abrocitinib, involves the incorporation of a

piperazine or piperidine moiety, highlighting the importance of piperazine-containing building

blocks in this therapeutic area.[14][16] The piperazine ring often serves as a key linker or

pharmacophoric element in these molecules.[17]
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Conclusion
1-Boc-4-methylpiperazine is a cornerstone of modern medicinal chemistry, offering a reliable

and versatile platform for the synthesis of complex pharmaceutical agents. Its well-defined

reactivity, particularly in Buchwald-Hartwig amination and subsequent Boc deprotection, allows

for the efficient incorporation of the 4-methylpiperazine scaffold into a wide range of drug

candidates. From FAAH inhibitors for neurological disorders to PARP and JAK inhibitors for

oncology and autoimmune diseases, the applications of this building block continue to expand,

underscoring its importance in the development of novel therapeutics. This guide provides the

essential technical information for researchers to effectively and safely utilize 1-Boc-4-
methylpiperazine in their drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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